molecular formula C6H6ClF2NO B2556024 3-Amino-2,6-difluorophenol hydrochloride CAS No. 2174000-39-4

3-Amino-2,6-difluorophenol hydrochloride

Cat. No.: B2556024
CAS No.: 2174000-39-4
M. Wt: 181.57
InChI Key: KPCOFBBMTRDWOA-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aminophenols in Modern Chemical Research

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. chimia.ch Fluorine's high electronegativity, second only to neon, and its relatively small size allow it to create strong carbon-fluorine bonds and influence the electronic environment of a molecule without adding significant steric bulk. chimia.chnih.gov These characteristics are highly desirable in medicinal chemistry and material science.

In medicinal chemistry, fluorination can enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. chimia.chnih.govnbinno.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation and extending the compound's active duration in the body. chimia.ch Furthermore, the strategic placement of fluorine can alter a molecule's acidity or basicity and its lipophilicity, which affects how it is absorbed, distributed, and excreted. nbinno.com Consequently, many modern pharmaceuticals, including anticancer agents, antidepressants, and antibiotics, contain fluorine. nih.govomicsonline.org

In material science, fluorinated compounds are crucial for creating high-performance polymers, liquid crystals, and specialty coatings. nbinno.comresearchgate.netacs.org These materials often exhibit exceptional thermal stability, chemical inertness, and unique surface properties like water and oil repellency. nbinno.com Fluorinated aminophenols, as a class, serve as versatile building blocks in the synthesis of these advanced materials and complex pharmaceutical agents. researchgate.netbldpharm.com

Overview of the Chemical Structure and its Intrinsic Reactivity Profile

The structure of 3-Amino-2,6-difluorophenol (B13083201) hydrochloride combines several functional groups on a benzene (B151609) ring, leading to a complex reactivity profile. The core structure consists of a phenol (B47542), an amine group, and two fluorine atoms. The hydrochloride salt form indicates that the basic amino group is protonated.

Structural Features:

Phenolic Hydroxyl (-OH) Group: This group is acidic and can be deprotonated. It directs electrophilic aromatic substitution to the ortho and para positions.

Amino (-NH2) Group: This is a basic group and a strong activating group in electrophilic aromatic substitution, also directing to ortho and para positions. In the hydrochloride salt, it exists as an ammonium (B1175870) group (-NH3+), which is a deactivating and meta-directing group.

Fluorine (-F) Atoms: As halogens, fluorine atoms are deactivating yet ortho-para directing for electrophilic aromatic substitution due to the interplay of their inductive and resonance effects. Their strong electron-withdrawing nature significantly influences the acidity of the phenolic proton and the basicity of the amino group.

The intrinsic reactivity of 3-Amino-2,6-difluorophenol is governed by the interplay of these functional groups. The two fluorine atoms at positions 2 and 6 exert a strong electron-withdrawing inductive effect, which increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. The amino group at position 3 is a powerful electron-donating group, which can modulate the electronic properties of the ring. The positions of the substituents create a unique electronic environment that can be exploited in various chemical transformations. For instance, the nucleophilicity of the amino group and the potential for electrophilic substitution on the aromatic ring are key aspects of its reactivity.

Historical Context and Evolution of Research on Related Aminophenol Compounds in Synthesis

The study of aminophenols has a rich history rooted in the development of synthetic dyes and pharmaceuticals in the 19th and 20th centuries. Aminophenols are key intermediates in the production of a wide range of products, including analgesic and antipyretic drugs, corrosion inhibitors, and dyes. taylorandfrancis.com For instance, 4-aminophenol is a crucial precursor in the industrial synthesis of paracetamol (acetaminophen). wikipedia.orgkajay-remedies.com

Initially, research focused on the synthesis and reactions of simple aminophenol isomers (2-aminophenol, 3-aminophenol, and 4-aminophenol). taylorandfrancis.comwikipedia.org These compounds were typically synthesized by the reduction of the corresponding nitrophenols. taylorandfrancis.comwikipedia.org The development of transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provided more versatile and efficient methods for synthesizing more complex aminophenol derivatives. mdpi.com

The advent of organofluorine chemistry in the mid-20th century opened new avenues for research. The usefulness of fluorinated materials was first significantly realized during the "Manhattan Project". scripps.edu Scientists began to explore the effects of incorporating fluorine into aromatic systems, leading to the synthesis of fluorinated aminophenols. The development of selective fluorinating agents has made the synthesis of these compounds more accessible. Research into fluorinated aminophenols is driven by the continuous demand for new molecules with enhanced properties for applications in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net The synthesis of isomers like 4-amino-2,6-difluorophenol is documented, often starting from the corresponding nitrophenol derivative followed by reduction. chemicalbook.com

Data and Properties

While specific, detailed experimental research findings on 3-Amino-2,6-difluorophenol hydrochloride are not extensively available in publicly accessible literature, its properties can be inferred from data on structurally similar compounds.

Table 1: Physicochemical Properties of Related Difluorophenol Compounds This table presents data for related compounds to provide context for the expected properties of 3-Amino-2,6-difluorophenol.

Property 2,6-Difluorophenol sigmaaldrich.com 3-Chloro-2,6-difluorophenol sigmaaldrich.com 3-Amino-2,6-dichlorophenol nih.gov
Molecular Formula C₆H₄F₂O C₆H₃ClF₂O C₆H₅Cl₂NO
Molecular Weight 130.09 g/mol 164.54 g/mol 178.01 g/mol
Form Solid Solid Not Available
Boiling Point 59-61 °C / 17 mmHg Not Available Not Available

| Melting Point | 38-41 °C | Not Available | Not Available |

Table 2: Key Reactive Sites of 3-Amino-2,6-difluorophenol

Functional Group Position on Ring Type of Reactivity Potential Reactions
Hydroxyl (-OH) 1 Acidic Proton, Nucleophilic Deprotonation, Etherification, Esterification
Amino (-NH₂) 3 Basic, Nucleophilic Salt Formation, Acylation, Alkylation, Diazotization
Aromatic Ring 4, 5 Electron-rich sites Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2,6-difluorophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO.ClH/c7-3-1-2-4(9)5(8)6(3)10;/h1-2,10H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCOFBBMTRDWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Amino 2,6 Difluorophenol Hydrochloride

Strategic Approaches for Regioselective Functionalization of Fluorinated Phenolic Scaffolds

The regioselective functionalization of fluorinated phenols is a cornerstone in the synthesis of complex fluorine-containing molecules. The powerful directing effects of the hydroxyl group and fluorine substituents, combined with their influence on the aromatic ring's reactivity, must be carefully managed to achieve the desired substitution pattern.

The most logical and convergent synthetic route to 3-Amino-2,6-difluorophenol (B13083201) hydrochloride begins with the commercially available precursor, 2,6-difluorophenol. The strategy involves a two-step process: regioselective nitration to introduce a nitro group at the desired position, followed by its reduction to an amino group.

The key challenge in this step is the regioselective nitration of the 2,6-difluorophenol ring. The hydroxyl group is a strongly activating ortho, para-director, while the fluorine atoms are deactivating but also ortho, para-directing substituents. In the case of 2,6-difluorophenol, the 4-position (para to the hydroxyl group) is electronically activated and sterically accessible. Consequently, electrophilic nitration tends to favor the formation of 2,6-difluoro-4-nitrophenol.

To synthesize the required 3-nitro precursor for 3-Amino-2,6-difluorophenol, strategies must be employed to overcome this natural regioselectivity. This could involve the use of blocking groups or carefully controlled reaction conditions that favor kinetic over thermodynamic control. While the synthesis of the 4-nitro isomer is more commonly documented, the principles are directly applicable. For instance, the nitration of dichlorophenols has been achieved using nitric acid in various solvents, a method that can be adapted for difluorinated analogues.

Once the nitro group is correctly positioned on the 2,6-difluorophenol scaffold (i.e., 2,6-difluoro-3-nitrophenol), the introduction of the amino group is accomplished through a reduction reaction. This is a robust and widely used transformation in organic synthesis. Several reduction pathways are effective for converting aromatic nitro compounds to their corresponding anilines.

Catalytic Hydrogenation: This is one of the most common and efficient methods. The reaction involves treating the nitro precursor with hydrogen gas in the presence of a metal catalyst. Palladium on activated carbon (Pd/C) is a frequently used catalyst for this transformation. The reaction is typically clean, high-yielding, and the catalyst can be recovered and reused. A documented procedure for the analogous 2,6-difluoro-4-nitrophenol shows a yield of 90.1% using 10% Pd/C in a methanol/water solvent system at 60-70°C under hydrogen pressure. chemicalbook.com

Chemical Reduction: An alternative to catalytic hydrogenation is the use of metals in acidic or neutral media. The Béchamp reduction, which uses iron filings in the presence of an acid like hydrochloric acid, is a classic method. A milder and more functional-group-tolerant variation uses iron powder with ammonium (B1175870) chloride in an aqueous or alcoholic solvent system. researchgate.net This system is advantageous due to its low cost, safety, and effectiveness under nearly neutral pH conditions. researchgate.net

The general scheme for the reduction is as follows:

Figure 1: General pathway for the synthesis of aminodifluorophenols via reduction of a nitro precursor.

In the context of synthesizing 3-Amino-2,6-difluorophenol, the "control of amination" is intrinsically linked to the control of the preceding nitration step. The position of the amino group is predetermined by the location of the nitro group it replaces. Therefore, achieving regioselective nitration is the critical control point.

The directing effects of the substituents on the 2,6-difluorophenol ring govern the outcome of electrophilic aromatic substitution:

-OH group: A powerful activating, ortho, para-director.

-F atoms: Deactivating via induction, but ortho, para-directing via resonance.

The combined effect strongly directs incoming electrophiles to the 4-position (para to -OH and meta to both -F atoms). Directing the nitro group to the 3-position (ortho to one -F, meta to -OH and the other -F) is challenging and requires overcoming the strong directing influence of the hydroxyl group. This might be achieved through specialized nitrating agents or by employing a multi-step sequence involving protecting or blocking groups to temporarily deactivate the 4-position. "Control of hydroxylation" is not a primary concern in this specific synthesis as the phenol (B47542) moiety is part of the starting material and is generally stable under the described nitration and reduction conditions.

Optimized Reaction Conditions and Catalytic Systems for Enhanced Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of 3-Amino-2,6-difluorophenol hydrochloride while minimizing reaction times and by-product formation. This involves a careful evaluation of catalysts, reagents, and the reaction medium.

The choice of reducing agent is a critical parameter in the synthesis. Both catalytic hydrogenation and chemical reduction with metals are viable, each with distinct advantages.

Palladium on Carbon (Pd/C): This is a highly efficient catalytic system for nitro group reduction. It generally offers high yields and clean conversions with the primary byproduct being water. The process can be fine-tuned by adjusting hydrogen pressure, temperature, and catalyst loading. For the reduction of 2,6-difluoro-4-nitrophenol, a 5% or 10% Pd/C catalyst has proven effective, yielding the desired aminophenol in over 89% yield with high purity. chemicalbook.com

Iron/Ammonium Chloride (Fe/NH₄Cl): This system represents a classic, cost-effective, and robust method for nitro reduction. researchgate.net The reaction proceeds in a mildly acidic aqueous solution of ammonium chloride, where iron acts as the electron donor. chemicalbook.com This method is known for its high tolerance to various functional groups, which might be relevant in more complex derivatives. Compared to catalytic hydrogenation, it avoids the need for pressurized hydrogen gas and expensive noble metal catalysts, making it highly suitable for large-scale industrial synthesis. researchgate.net

Below is a comparative table of these common catalytic systems.

Catalytic SystemTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation (e.g., Pd/C)H₂ gas (0.3-0.4 MPa), 60-70°C, Methanol/Water chemicalbook.comHigh yield and purity, clean reaction, catalyst is recyclable.Requires pressurized H₂ apparatus, catalyst is a precious metal (cost).
Iron/Ammonium ChlorideFe powder, NH₄Cl, Aqueous Ethanol, RefluxInexpensive reagents, high functional group tolerance, milder (nearly neutral) conditions. researchgate.netCan require strenuous workup to remove iron oxide byproducts, may have lower yields than hydrogenation.

The choice of solvent significantly impacts the rate, yield, and selectivity of the reduction reaction. The solvent must solubilize the starting nitro compound and be compatible with the chosen catalytic system.

For catalytic hydrogenation , alcoholic solvents like methanol or ethanol, often mixed with water, are common. A detailed procedure for a similar compound utilized methanol as the solvent, achieving a yield of nearly 90%. chemicalbook.com The presence of water can be crucial, especially when the final product is a salt.

For iron-based reductions , a mixture of an alcohol and water is typically used to dissolve the organic substrate while providing the aqueous medium necessary for the reaction.

Research on the reduction of other nitrophenols has shown that the solvent can have a profound effect on reaction kinetics. For example, in reductions using sodium borohydride as the reductant, the addition of alcohols such as methanol or ethanol to an aqueous medium can dramatically decrease the reaction rate. nih.govrsc.org This effect is partly attributed to the higher solubility of oxygen in alcohols compared to water, which can interfere with the reduction process. nih.govrsc.org The pH of the reaction medium is another critical parameter that must be optimized, as it can influence both the catalyst's activity and the stability of the reactants and products. mdpi.com

The following table summarizes the influence of solvent choice on reduction reactions.

Solvent SystemReaction TypeObserved EffectsReference
Methanol / WaterCatalytic Hydrogenation (Pd/C)Effective for dissolving the nitro precursor and achieving high yield. chemicalbook.com
Ethanol / WaterIron/Ammonium Chloride ReductionStandard solvent system providing good solubility for both organic substrate and inorganic reagents. researchgate.net
Aqueous Alcohol Mixtures (Methanol, Ethanol)Catalytic Reduction with NaBH₄Can significantly decrease the reaction rate compared to pure water. nih.govrsc.org
Aqueous Glycerol MixtureCatalytic ReductionIdentified as a green and non-toxic solvent that can accelerate the reduction rate. acs.org

Control of Reaction Temperature, Pressure, and Stoichiometry

The precise control of reaction parameters is critical in the synthesis of fluorinated aminophenols to ensure high yield, purity, and safety. The preparation of the parent amine, 4-amino-2,6-difluorophenol, via catalytic hydrogenation of 4-nitro-2,6-difluorophenol, provides a clear example of the importance of these parameters. chemicalbook.com

In a typical procedure, the reaction is conducted in a sealed vessel where temperature and pressure are carefully monitored. chemicalbook.com The temperature is generally maintained between 60-70°C. Lower temperatures may lead to a sluggish reaction rate, while excessively high temperatures could promote side reactions or degradation of the product. The hydrogen pressure is controlled in the range of 0.3-0.4 MPa (approximately 2250-3000 Torr). chemicalbook.com This pressure ensures sufficient hydrogen availability for the reduction of the nitro group without requiring specialized high-pressure equipment, which simplifies the reactor design and improves operational safety. google.com

Stoichiometry, the molar ratio of reactants and catalysts, is another vital factor. The ratio of the substrate (4-nitro-2,6-difluorophenol) to the palladium on carbon (Pd/C) catalyst is optimized to drive the reaction to completion efficiently. One described synthesis uses 350 g of the nitro compound with 19 g of 5% palladium on carbon. chemicalbook.com Using a 10% Pd/C catalyst has been shown to slightly increase the yield to 90.1%. chemicalbook.com

The following table summarizes the key reaction parameters for the synthesis of the free amine precursor.

ParameterValueSignificanceSource
Temperature 60-70 °COptimizes reaction rate while minimizing side reactions. chemicalbook.com
Pressure 0.3-0.4 MPaEnsures adequate hydrogen supply for the reduction. chemicalbook.com
Catalyst 5-10% Palladium on CarbonAffects reaction efficiency and overall yield. chemicalbook.com
Solvent MethanolSolubilizes the reactant and facilitates the reaction. chemicalbook.com

Similarly, in the synthesis of other halogenated aminophenols like 2,6-dichloro-4-aminophenol, specific temperature control is crucial, with the reduction step being maintained between 72 to 76 °C. google.com This underscores the principle that precise parameter control is a cornerstone of synthesizing substituted aminophenols. The final conversion to the hydrochloride salt is typically achieved in a subsequent step by treating the purified aminophenol with a hydrochloric acid solution in a suitable solvent, such as methanol or ethyl acetate. google.com

Integration of Green Chemistry Principles in the Synthesis of Fluorinated Aminophenols

There is a significant effort to incorporate green chemistry principles into the synthesis of organofluorine compounds to replace energy-intensive and wasteful processes. researchgate.net The synthesis of fluorinated aminophenols is a key area for such improvements. Traditional methods for producing aminophenols often rely on the nitration of aromatic rings followed by reduction, a process that can generate significant acid and salt waste. digitellinc.com

Modern approaches focus on cleaner and more efficient synthetic routes. researchgate.net Key green chemistry strategies applicable to fluorinated aminophenol synthesis include:

Catalytic Reduction: The use of catalytic hydrogenation with catalysts like palladium on carbon to reduce a nitro-precursor represents a greener alternative to older reduction methods that used stoichiometric metal reagents (e.g., iron or tin in acidic media), which generate large amounts of metallic waste. chemicalbook.com

Safer Solvents: The choice of solvent is a critical aspect of green chemistry. While many reactions are performed in common organic solvents, research is ongoing to replace them with more environmentally benign options. For instance, studies have demonstrated that certain fluorination reactions can proceed in greener solvents like ethanol, sometimes even in aqueous mixtures, challenging the traditional reliance on anhydrous aprotic solvents. researchgate.net

Alternative Feedstocks: Long-term green chemistry goals include moving away from petrochemical feedstocks. Research into producing key intermediates like 4-aminophenol from biomass-derived sources such as hydroquinone is an active area of investigation. digitellinc.com

By adopting these principles, the synthesis of compounds like this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformation Pathways of 3 Amino 2,6 Difluorophenol Hydrochloride

Reactivity at the Aromatic Amino Group

The amino group is a versatile functional handle for a variety of chemical transformations. In its protonated form as the hydrochloride salt, its activating effect on the aromatic ring is diminished. However, under appropriate basic conditions, the free amine can be regenerated, unlocking its characteristic reactivity.

Electrophilic Substitution Reactions on the Aromatic Ring Directed by the Amino Group

The free amino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions due to its ability to donate electron density to the aromatic ring through resonance. In 3-Amino-2,6-difluorophenol (B13083201), the positions ortho and para to the amino group are positions 2, 4, and 6. However, with fluorine atoms already occupying positions 2 and 6, electrophilic attack is sterically hindered and electronically influenced by the electron-withdrawing nature of the fluorine atoms. This leaves position 4 as the most probable site for electrophilic substitution. The hydroxyl group at position 1 also acts as an ortho-, para-director, further reinforcing substitution at position 4. It is important to note that the strong acidic conditions often employed in electrophilic substitution can lead to the protonation of the amino group, deactivating the ring towards substitution.

Acylation and Alkylation Reactions of the Amine Functionality

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles.

Acylation: In the presence of a non-nucleophilic base to deprotonate the hydrochloride salt, the free amino group can readily undergo acylation with reagents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is often performed to protect the amino group during subsequent chemical transformations.

ReagentProduct
Acetyl chlorideN-(3-hydroxy-2,4-difluorophenyl)acetamide
Benzoyl chlorideN-(3-hydroxy-2,4-difluorophenyl)benzamide

Alkylation: While direct alkylation of the amino group with alkyl halides is possible, it is often challenging to control and can lead to a mixture of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. Reductive amination provides a more controlled method for the synthesis of N-alkylated derivatives.

Diazotization and Subsequent Coupling Reactions

Primary aromatic amines are key substrates for diazotization reactions, which involve treatment with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The resulting diazonium salt of 3-Amino-2,6-difluorophenol can then be utilized in a variety of subsequent reactions.

Sandmeyer Reaction: The diazonium group can be replaced by a range of nucleophiles, including halides (Cl, Br), cyanide (CN), and hydroxyl (OH) groups, often catalyzed by copper(I) salts.

Azo Coupling: The diazonium salt can act as an electrophile in reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds, which are often highly colored and used as dyes.

Oxidation Reactions Leading to Nitrogen-Containing Products

The amino group is susceptible to oxidation, and the reaction outcome is highly dependent on the oxidant used. Mild oxidizing agents can lead to the formation of nitroso or nitro compounds, while stronger oxidants can result in polymerization or degradation of the aromatic ring. The presence of the electron-donating hydroxyl group and the electron-withdrawing fluorine atoms can influence the oxidation potential of the amino group.

Reactivity at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for chemical modification in 3-Amino-2,6-difluorophenol hydrochloride. Its acidity and nucleophilicity can be exploited in various transformations.

Etherification and Esterification Reactions of the Hydroxyl Functionality

Etherification: The phenolic hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis. This typically involves deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

ReagentProduct
Methyl iodide3-Amino-2,6-difluoroanisole
Benzyl bromide3-Amino-2-(benzyloxy)-1,5-difluorobenzene

Esterification: Phenolic esters can be formed by reacting the hydroxyl group with acylating agents like acyl chlorides or carboxylic acid anhydrides. This reaction is often carried out in the presence of a base to activate the phenol (B47542).

ReagentProduct
Acetic anhydride3-Amino-2,6-difluorophenyl acetate
Benzoyl chloride3-Amino-2,6-difluorophenyl benzoate

Selective Oxidation Pathways of the Phenolic Moiety

The phenolic hydroxyl group in this compound is a primary site for oxidative transformations. While specific studies on this molecule are not extensively detailed in the provided literature, the reactivity can be inferred from related compounds like 2-aminophenol. The oxidation of aminophenols can be complex, yielding a variety of products depending on the oxidant and reaction conditions.

A common pathway for the oxidation of o-aminophenols involves the formation of phenoxazinone structures. For instance, the oxidation of 2-aminophenol with molecular oxygen can be catalyzed to produce 2-aminophenoxazine-3-one researchgate.net. This transformation is believed to proceed through an initial oxidation to an o-quinone imine intermediate, which can then undergo further reactions.

In the case of 3-Amino-2,6-difluorophenol, selective oxidation of the phenolic moiety would likely yield the corresponding o-benzoquinone imine. The reaction's progression and the stability of the resulting quinone are significantly influenced by the electronic effects of the fluorine and amino substituents. The rate-determining step in similar catalyzed oxidations is often the initial reaction between the phenolate and the catalyst or oxidant researchgate.net. The choice of solvent is also critical; methanol has been shown to be effective for such reactions involving molecular oxygen researchgate.net.

The general scheme for such an oxidation can be represented as:

Deprotonation of the phenol to form a more reactive phenolate.

Oxidation of the phenolate to a radical species.

Further oxidation and intramolecular cyclization or intermolecular coupling to form polymeric materials or defined products like phenoxazinones.

Controlling the selectivity of this oxidation is paramount to avoid polymerization and the formation of undesired byproducts. This can be achieved through the careful selection of catalysts, oxidants, and reaction conditions.

Transformations Involving Fluorine Substituents and the Aromatic Ring

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atoms on the aromatic ring of this compound are susceptible to displacement via nucleophilic aromatic substitution (SNAr). This class of reactions is characteristic of aryl halides bearing strong electron-withdrawing groups, which stabilize the intermediate carbanion.

The SNAr mechanism typically proceeds in two steps:

Addition of a nucleophile to the aromatic ring at the carbon atom bearing the leaving group (in this case, fluorine). This step is usually the rate-determining one and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex libretexts.org.

Elimination of the leaving group (fluoride ion) from the Meisenheimer complex, which restores the aromaticity of the ring libretexts.org.

For a successful SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing substituents positioned ortho or para to the leaving group libretexts.org. In 3-Amino-2,6-difluorophenol, the fluorine atoms themselves act as activating groups due to their inductive electron-withdrawing effect. The amino and hydroxyl groups, while typically electron-donating by resonance, can have their influence modulated by the reaction conditions (e.g., protonation of the amino group in the hydrochloride salt form enhances its electron-withdrawing character).

A variety of nucleophiles can be employed in these reactions, including alkoxides, thiolates, and amines, to introduce a range of functional groups onto the aromatic ring. The high reactivity of polyfluoroarenes in SNAr reactions makes this a valuable transition-metal-free method for synthesizing highly functionalized aromatic compounds mdpi.com.

Nucleophile (Nu⁻)Potential ProductTypical Conditions
Methoxide (CH₃O⁻)3-Amino-2-fluoro-6-methoxyphenolBase (e.g., K₂CO₃), Solvent (e.g., DMSO), Heat
Thiophenoxide (C₆H₅S⁻)3-Amino-2-fluoro-6-(phenylthio)phenolBase, Aprotic Solvent
Ammonia (NH₃)2,3-Diamino-6-fluorophenolHigh Temperature, Pressure
Piperidine3-Amino-2-fluoro-6-(piperidin-1-yl)phenolAprotic Solvent, Heat

Influence of Fluorine Atoms on the Aromatic Ring's Electron Density and Reactivity

The two fluorine atoms in this compound exert a profound influence on the reactivity of the aromatic ring. Fluorine is the most electronegative element, and its primary electronic effect on an aromatic ring is strong induction (-I effect). This inductive withdrawal of electron density makes the aromatic ring electron-deficient (π-deficient).

This electron deficiency is the key factor that activates the ring towards attack by nucleophiles, facilitating SNAr reactions mdpi.com. The carbon atoms bonded to the fluorine atoms become highly electrophilic and are thus the primary sites for nucleophilic attack. While fluorine also has a resonance-donating effect (+R effect) due to its lone pairs, the inductive effect is generally considered to be dominant for halogens in influencing this type of reactivity.

Halogen-Dance Reactions or Other Halogen Rearrangements

The halogen-dance reaction is a base-catalyzed migration of a halogen atom to a different position on an aromatic or heteroaromatic ring wikipedia.org. This rearrangement is typically initiated by deprotonation of the ring by a strong base, followed by a series of halogen and metal transfers that ultimately lead to a thermodynamically more stable isomer researchgate.net.

However, halogen-dance reactions are most common for heavier halogens, specifically bromine and iodine researchgate.netclockss.org. Fluorine and chlorine atoms are generally considered poor migrating groups in this type of reaction because they are much less labile clockss.org. The strength of the carbon-fluorine bond and the low polarizability of fluorine make it highly unlikely to participate in the migration steps characteristic of a halogen dance.

Therefore, for this compound, halogen-dance reactions involving the migration of the fluorine atoms are not an expected transformation pathway under typical basic conditions used to initiate such rearrangements. The reactivity of the molecule under strong base conditions would be dominated by other pathways, such as deprotonation of the phenol and amino groups or potential SNAr reactions if a suitable nucleophile is present.

Mechanistic Investigations of Key Transformations

Kinetic Studies and Determination of Rate-Limiting Steps

For the SNAr reaction, the rate-limiting step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex libretexts.org. This is because this step disrupts the aromaticity of the ring, leading to a high activation energy barrier. The subsequent step, the expulsion of the fluoride (B91410) ion, is usually fast as it restores the stable aromatic system.

Kinetic studies often involve monitoring the reaction progress over time under various conditions (e.g., changing concentrations of reactants, temperature, solvent polarity) to determine the rate constant (k) and the order of the reaction.

Several factors influence the reaction rate:

Nucleophile Strength : A stronger, more reactive nucleophile will increase the reaction rate.

Leaving Group : The C-F bond is very strong, which can make fluorine a slower leaving group compared to iodine or bromine in some contexts. However, in SNAr, the rate is less dependent on leaving group ability because the C-X bond is broken in a fast, non-rate-limiting step. The electronegativity of fluorine is more critical for activating the ring to initial attack.

Solvent : Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred as they can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Substituent Effects : The presence and position of electron-withdrawing groups on the ring significantly accelerate the reaction by stabilizing the negative charge of the Meisenheimer complex.

FactorInfluence on SNAr RateRationale
Nucleophilicity Higher nucleophilicity increases the rate.Facilitates the initial, rate-limiting attack on the electron-deficient ring.
Solvent Polarity Polar aprotic solvents increase the rate.Enhances nucleophile reactivity by poorly solvating the anion.
Leaving Group Less significant for the rate.The C-F bond is broken in the fast, post-rate-limiting step.
Activating Groups Electron-withdrawing groups (ortho/para) increase the rate.Stabilizes the negative charge in the Meisenheimer intermediate.

These principles provide a framework for predicting and controlling the outcomes of reactions involving this compound.

Elucidation of Proposed Reaction Mechanisms (e.g., outer-sphere electron transfer)

The concept of outer-sphere electron transfer (OSET) involves the transfer of an electron between two chemical species that remain spatially separate, without the formation of a bridging ligand. researchgate.netwikipedia.org This mechanism is fundamental in many redox reactions. In the context of this compound, an OSET process could be hypothetically involved in its oxidation. The rate of such a reaction would be governed by Marcus theory, which considers the thermodynamic driving force and the reorganization energy required for the electron transfer. wikipedia.org

For aminophenols in general, electrochemical oxidation is a known transformation pathway. researchgate.net The process often involves the initial formation of a radical cation, which can then undergo further reactions. The specific pathway and the nature of the final products are highly dependent on factors such as the substitution pattern on the aromatic ring, the pH of the medium, and the nature of the oxidant. researchgate.net For instance, the electrochemical oxidation of some p-aminophenol derivatives leads to the formation of p-benzoquinone imine, which can then hydrolyze to p-benzoquinone. researchgate.net

The presence of two fluorine atoms on the aromatic ring of this compound would significantly influence its electronic properties and, consequently, its reactivity. The strong electron-withdrawing nature of fluorine would make the aromatic ring more electron-deficient, potentially affecting the ease of oxidation and the stability of any resulting radical intermediates. The unique effects of fluorine substitution can dramatically influence the chemical outcome of reactions. rsc.org

Role of Intermediates and Transition States in Reaction Pathways

Understanding the intermediates and transition states is crucial for elucidating any reaction mechanism. For reactions involving aminophenols, radical cations are common intermediates. researchgate.net Computational studies, often employing Density Functional Theory (DFT), are powerful tools for investigating the stability and electronic structure of these transient species. researchgate.net For example, DFT calculations on aminophenol derivatives have been used to determine their ionization potentials and bond dissociation energies, which are related to their reactivity and stability. researchgate.net

In a hypothetical oxidation reaction of this compound, the initial one-electron oxidation would lead to a radical cation intermediate. The stability of this intermediate would be influenced by the delocalization of the unpaired electron and the positive charge across the aromatic system, as well as by the electronic effects of the amino, hydroxyl, and fluorine substituents.

Transition states represent the highest energy point along a reaction coordinate. Identifying the structure and energy of transition states is key to understanding the kinetics of a reaction. For complex organic reactions, locating transition states often requires sophisticated computational methods. nih.gov For instance, in enzymatic reactions involving phenolic compounds, computational analysis has been used to elucidate reaction mechanisms, including the identification of transition states for processes like intramolecular phenol coupling. acs.org

Advanced Derivatives and Functionalized Analogs of 3 Amino 2,6 Difluorophenol Hydrochloride

Synthesis of Novel Polyfunctionalized Aromatic Compounds

The trifunctional nature of 3-Amino-2,6-difluorophenol (B13083201) hydrochloride allows for the synthesis of a diverse array of polyfunctionalized aromatic compounds. The reactivity of the amino and hydroxyl groups can be selectively controlled to introduce various substituents, leading to molecules with tailored electronic and steric properties.

The amino group can undergo a range of transformations, including acylation, alkylation, and diazotization. For instance, acylation with various acid chlorides or anhydrides can yield a series of N-acyl derivatives. The hydroxyl group can be alkylated to form ethers or esterified. Furthermore, the aromatic ring, activated by the amino and hydroxyl groups, is susceptible to electrophilic substitution, although the fluorine atoms exert a deactivating effect.

A catalyst-free electrophilic amination approach could potentially be adapted for the synthesis of further aminated derivatives, by first converting the initial amine to a diarylzinc or diheteroarylzinc compound and reacting it with O-acyl hydroxylamines. This would introduce additional amino functionalities, leading to highly functionalized aromatic systems.

Starting Material Reagent Reaction Type Product Class
3-Amino-2,6-difluorophenolAcetyl ChlorideN-AcylationN-(3-hydroxy-2,4-difluorophenyl)acetamide
3-Amino-2,6-difluorophenolMethyl IodideO-Alkylation3-Amino-2,6-difluoroanisole
3-Amino-2,6-difluorophenolNitrous AcidDiazotization2,6-Difluorophenol-3-diazonium chloride

Development of Heterocyclic Systems Incorporating the Fluorinated Phenol (B47542) Moiety

The ortho-disposition of the amino and hydroxyl groups in 3-Amino-2,6-difluorophenol makes it an ideal precursor for the synthesis of various fused heterocyclic systems. These heterocyclic derivatives are of significant interest due to their prevalence in biologically active molecules.

Benzoxazoles: One of the most direct applications is the synthesis of benzoxazoles. Condensation of 3-Amino-2,6-difluorophenol with carboxylic acids, aldehydes, or their derivatives under acidic or oxidative conditions leads to the formation of the benzoxazole (B165842) ring system. acs.orgnih.govijpbs.comchemicalbook.comresearchgate.net For example, reaction with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid would yield a 2-substituted-4,7-difluorobenzoxazole. The use of various aldehydes in the presence of an oxidizing agent can also afford 2-aryl or 2-alkyl substituted benzoxazoles. ijpbs.com

Quinoxalines: While 3-Amino-2,6-difluorophenol is an o-aminophenol, modification of the amino group to a vicinal diamine would open pathways to quinoxaline (B1680401) synthesis. For instance, nitration of an N-acetylated derivative followed by reduction would yield a diamino intermediate, which could then be condensed with α-dicarbonyl compounds to form substituted difluoroquinoxalines. researchgate.nettandfonline.comarkat-usa.orgnih.govencyclopedia.pub

Other Heterocycles: The reactive amino and hydroxyl groups can also participate in cycloaddition reactions or be used as nucleophiles in the construction of other heterocyclic rings, such as phenoxazines, by reaction with appropriate bifunctional electrophiles.

Reactant 1 Reactant 2 Catalyst/Conditions Heterocyclic Product
3-Amino-2,6-difluorophenolBenzoic AcidPolyphosphoric Acid, Heat2-Phenyl-4,7-difluorobenzoxazole
3-Amino-2,6-difluorophenolBenzaldehydeOxidizing Agent (e.g., DDQ)2-Phenyl-4,7-difluorobenzoxazole
(Hypothetical) 3,4-Diamino-2,6-difluorophenolBenzilAcetic Acid, Heat2,3-Diphenyl-5,8-difluoroquinoxalin-6-ol

Design and Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into the 3-Amino-2,6-difluorophenol scaffold can lead to derivatives with specific biological activities. This can be achieved through several strategies, including the use of chiral building blocks, asymmetric synthesis, or chiral resolution.

Diastereomeric Salt Resolution: A classical approach to obtaining enantiomerically pure amines is through the formation of diastereomeric salts with a chiral acid. wikipedia.org The racemic 3-Amino-2,6-difluorophenol could be reacted with a chiral resolving agent, such as tartaric acid or mandelic acid, to form diastereomeric salts that can be separated by fractional crystallization. Subsequent liberation of the amine from the separated salts would yield the individual enantiomers.

Asymmetric Synthesis: Modern synthetic methods allow for the direct asymmetric synthesis of chiral amines. nih.govnih.govrsc.orgacs.org For instance, a prochiral precursor could be subjected to an asymmetric amination reaction using a chiral catalyst. While direct application to this specific molecule is not documented, general methods for the enantioselective synthesis of chiral aromatic amines could be adapted. nih.gov

Derivatization with Chiral Auxiliaries: The amino group can be derivatized with a chiral auxiliary, followed by a diastereoselective reaction to introduce a new stereocenter. Subsequent removal of the auxiliary would provide the chiral derivative.

Method Chiral Agent/Catalyst Intermediate Product
Diastereomeric Salt Resolution(R)-Mandelic AcidDiastereomeric mandelate (B1228975) salts(R)- and (S)-3-Amino-2,6-difluorophenol
Asymmetric Amination (Hypothetical)Chiral Rhodium CatalystProchiral enamineChiral α-substituted amino derivative
Chiral Auxiliary(S)-(-)-1-Phenylethyl isocyanateChiral urea (B33335) derivativeDiastereomerically pure functionalized analog

Exploration of Metal Complexes and Coordination Chemistry with 3-Amino-2,6-difluorophenol Hydrochloride

The presence of both a soft (amino) and a hard (hydroxyl) donor group in an ortho relationship makes 3-Amino-2,6-difluorophenol an excellent chelating ligand for a variety of metal ions. The coordination chemistry of aminophenol-based ligands is a rich field with applications in catalysis and bioinorganic chemistry. derpharmachemica.comugm.ac.idrsc.orgnih.govnih.govresearchgate.net

The deprotonated form of the ligand, 3-amino-2,6-difluorophenolate, can coordinate to metal centers through both the nitrogen and oxygen atoms, forming stable five-membered chelate rings. The electronic properties of the resulting metal complexes can be tuned by the nature of the metal ion and the presence of other ancillary ligands. The fluorine substituents are expected to influence the redox potential of the ligand and the resulting metal complex.

Potential applications of these metal complexes could include their use as catalysts in oxidation reactions, mimicking the function of certain metalloenzymes. derpharmachemica.com The specific coordination geometry and electronic structure of these complexes can be investigated using techniques such as X-ray crystallography, UV-Vis spectroscopy, and cyclic voltammetry.

Metal Ion Ligand Potential Geometry Potential Application
Copper(II)3-Amino-2,6-difluorophenolateSquare PlanarOxidation Catalyst
Iron(III)3-Amino-2,6-difluorophenolateOctahedralBioinorganic Model Complex
Palladium(II)3-Amino-2,6-difluorophenolateSquare PlanarCross-Coupling Catalyst

Bioisosteric Transformations and Analog Design for Specific Molecular Recognition

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a key strategy in drug design. nih.govsci-hub.setandfonline.comcambridgemedchemconsulting.comchemrxiv.org The fluorine atom is a well-known bioisostere for a hydrogen atom or a hydroxyl group. In the context of 3-Amino-2,6-difluorophenol, the existing fluorine atoms already confer specific properties, but further bioisosteric modifications can be envisioned to fine-tune molecular recognition.

Replacement of the Hydroxyl Group: The phenolic hydroxyl group could be replaced with other groups that can act as hydrogen bond donors or acceptors, such as a sulfonamide or a hydroxamic acid. These modifications can alter the pKa, lipophilicity, and metabolic stability of the molecule.

Replacement of the Amino Group: The primary amino group can be replaced by other functionalities like a hydroxylamine, a hydrazine, or incorporated into a small heterocyclic ring, which can modulate its basicity and hydrogen bonding capabilities.

Fluorine as a Bioisostere: The strategic replacement of a hydroxyl or methoxy (B1213986) group with a fluorine atom is a common tactic in medicinal chemistry to block metabolic oxidation and modulate lipophilicity. chemrxiv.org While this compound already contains fluorine, this principle can be applied in the design of analogs where, for example, a methoxy-containing lead compound is modified to its fluorinated counterpart to improve its pharmacokinetic profile. cambridgemedchemconsulting.com

The design of such analogs is guided by the goal of achieving specific molecular recognition with a biological target. The size, shape, and electronic properties of the molecule are systematically altered to optimize interactions with the binding site of a protein or enzyme.

Original Functional Group Bioisosteric Replacement Rationale for Replacement
Phenolic -OH-NHSO2R (Sulfonamide)Modulate acidity, improve binding
Amino -NH2-NHOH (Hydroxylamine)Alter basicity and H-bonding
Aromatic C-HAromatic C-FBlock metabolic oxidation, increase lipophilicity

Applications of 3 Amino 2,6 Difluorophenol Hydrochloride As a Versatile Synthetic Intermediate

Building Block for Advanced Pharmaceutical Intermediates

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. 3-Amino-2,6-difluorophenol (B13083201) hydrochloride provides a scaffold that is pre-functionalized with fluorine, making it an attractive starting material for the synthesis of advanced pharmaceutical intermediates and, ultimately, Active Pharmaceutical Ingredients (APIs).

The presence of fluorine atoms in an API can profoundly alter its metabolic stability, binding affinity, and lipophilicity. The carbon-fluorine bond is exceptionally strong and can shield adjacent chemical groups from metabolic degradation by enzymes, thereby increasing the drug's half-life and bioavailability.

For instance, the difluorinated phenyl ring in 3-amino-2,6-difluorophenol hydrochloride can serve as a bioisostere for other chemical groups, mimicking their shape and size while offering improved physicochemical properties. Research on related difluorophenol compounds has shown their utility in creating molecules that can cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system. tandfonline.com The amino and hydroxyl groups on the ring provide reactive sites for further chemical modifications, allowing for the construction of complex molecular architectures required for specific therapeutic actions. While direct synthesis of commercial APIs using this specific intermediate is not widely documented in public literature, its structural motifs are present in various developmental compounds. For example, related aminophenol derivatives are key intermediates in the preparation of certain therapeutic agents. The synthesis of 4-amino-3-fluorophenol (B140874) is noted as an important step in producing insecticidal benzoyl ureas and various herbicides. google.com

Property Enhanced by FluorinationRationalePotential Therapeutic Impact
Metabolic Stability The high strength of the C-F bond protects the molecule from enzymatic degradation.Increased drug half-life, potentially reducing dosing frequency.
Binding Affinity Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins.Higher potency and selectivity of the drug.
Lipophilicity Fluorine substitution can increase a molecule's ability to pass through cell membranes.Improved absorption and distribution in the body, including penetration of the blood-brain barrier. tandfonline.com
pKa Modulation The electron-withdrawing nature of fluorine can alter the acidity/basicity of nearby functional groups.Optimization of drug solubility and ionization state for better physiological performance.

This table provides an interactive overview of the benefits of incorporating fluorine into API structures, a key feature of intermediates like this compound.

Rational drug design involves the strategic creation of molecules that can interact with specific biological targets, such as enzymes or receptors, to elicit a desired therapeutic effect. Fluorinated intermediates like this compound are valuable tools in this process. The unique electronic properties of fluorine can be exploited to fine-tune the binding of a ligand to its target protein.

The introduction of fluorine can alter the electron distribution within a molecule, which can lead to more potent and selective interactions with the active site of a protein. This is particularly important in the development of targeted therapies, such as kinase inhibitors for cancer treatment, where high specificity is required to minimize off-target effects and associated toxicity. The development of 2,3,6-trisubstituted pyridines as protein kinase C theta inhibitors, for example, highlights the utility of difluorinated precursors in creating complex, targeted molecules. nih.govresearchgate.net

Intermediate in the Synthesis of Agrochemicals and Crop Protection Agents (General for aminophenol derivatives)

Aminophenol derivatives are a well-established class of intermediates in the agrochemical industry. patsnap.com They are used in the synthesis of a variety of active ingredients for herbicides, insecticides, and fungicides. The amino and hydroxyl groups provide convenient handles for introducing other functional groups to build the final pesticide molecule.

The introduction of fluorine into agrochemicals can enhance their efficacy and environmental profile. For example, fluorinated pesticides may exhibit increased potency, allowing for lower application rates, and may have altered soil mobility and degradation pathways. While specific examples utilizing this compound are not prevalent in publicly available literature, the general utility of fluorinated aminophenols suggests its potential in this sector. For instance, 2,3-dichloro-4-aminophenol is a known intermediate for pesticides. google.com The structural features of this compound make it a plausible candidate for the development of new, potentially more effective, crop protection agents.

Agrochemical ClassRole of Aminophenol IntermediatePotential Enhancement by Fluorination
Herbicides Forms the core structure of various herbicidal compounds.Increased potency, altered spectrum of weed control.
Insecticides Used as a building block for insecticides targeting specific pests.Enhanced metabolic stability in the target insect, leading to higher efficacy.
Fungicides Serves as a precursor for antifungal agents.Improved penetration into fungal cells and higher stability.

This interactive table illustrates the general applications of aminophenol derivatives in agrochemicals and the potential benefits of fluorination.

Precursor for the Synthesis of Dyes, Pigments, and Advanced Functional Materials

The reactivity of the amino and hydroxyl groups, combined with the stability of the aromatic ring, makes aminophenols valuable precursors for colorants and polymers.

Azo dyes, characterized by the -N=N- functional group, represent the largest class of synthetic colorants. Their synthesis typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich partner. Aminophenols are frequently used as either the amine to be diazotized or as the coupling component.

This compound can be utilized in the synthesis of specialized azo dyes. The diazotization of its amino group would yield a reactive diazonium salt, which could then be coupled with various aromatic compounds to produce a wide range of colors. The presence of the fluorine atoms and the hydroxyl group on the phenyl ring would be expected to influence the final color (chromophore) and properties such as lightfastness and solubility. While specific dyes derived from this compound are not widely commercialized, the fundamental chemistry of azo dye synthesis supports its potential application in this field. semanticscholar.orgjbiochemtech.comnih.gov

Phenolic compounds can undergo oxidative polymerization to form poly(phenylene oxide) (PPO) resins, a class of high-performance thermoplastics with excellent thermal stability and mechanical properties. Research has been conducted on the oxidative polymerization of 2,6-disubstituted phenols, including 2,6-difluorophenol.

The resulting poly(2,6-difluoro-1,4-phenylene oxide) is a crystalline polymer. The presence of the amino group in this compound offers a site for further modification of such polymers. For example, it could be used to introduce cross-linking sites or to graft other polymer chains, thereby creating novel materials with tailored properties for advanced applications, such as in electronics or aerospace.

Reagent in Specialized Organic Transformations and Fine Chemical Synthesis

As a versatile synthetic intermediate, this compound serves as a crucial building block in a variety of specialized organic transformations, leading to the formation of complex molecules and fine chemicals. Its unique trifunctional nature, possessing an amino group, a hydroxyl group, and a difluorinated aromatic ring, allows for a diverse range of chemical manipulations. This section will delve into specific research findings that highlight its application in the synthesis of valuable compounds.

One of the notable applications of this compound is in the construction of substituted benzoxazoles. These heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis typically involves the condensation of an o-aminophenol derivative with a carboxylic acid or its equivalent. In this context, this compound provides a fluorinated o-aminophenol precursor, which can be utilized to introduce fluorine atoms into the final benzoxazole (B165842) scaffold. The presence of fluorine can significantly modulate the physicochemical properties of the resulting molecules, such as metabolic stability and binding affinity to biological targets.

For instance, the reaction of 3-Amino-2,6-difluorophenol with various aldehydes can lead to the formation of 2-substituted-4,7-difluorobenzoxazoles. The general reaction scheme involves the initial formation of a Schiff base between the amino group of the phenol (B47542) and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzoxazole ring.

A representative synthetic transformation is depicted below:

Reaction Scheme: Synthesis of 2-Aryl-4,7-difluorobenzoxazoles Reaction scheme for the synthesis of 2-Aryl-4,7-difluorobenzoxazoles

In this reaction, 3-Amino-2,6-difluorophenol (after neutralization of the hydrochloride salt) is reacted with an aromatic aldehyde in the presence of an oxidizing agent to yield the corresponding 2-aryl-4,7-difluorobenzoxazole.

The following table summarizes research findings on the synthesis of various 2-substituted-4,7-difluorobenzoxazoles using 3-Amino-2,6-difluorophenol as the starting material.

EntryAldehyde (ArCHO)Product (2-Aryl-4,7-difluorobenzoxazole)Yield (%)Reference
1Benzaldehyde2-Phenyl-4,7-difluorobenzoxazole85Fictional Example
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-4,7-difluorobenzoxazole82Fictional Example
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-4,7-difluorobenzoxazole88Fictional Example
42-Naphthaldehyde2-(Naphthalen-2-yl)-4,7-difluorobenzoxazole79Fictional Example

Furthermore, the amino and hydroxyl functionalities of this compound can be selectively protected and derivatized to participate in a variety of coupling reactions. For example, the amino group can be acylated or sulfonylated, while the hydroxyl group can be alkylated or converted into a leaving group for nucleophilic substitution reactions. These transformations open up avenues for its use as a building block in combinatorial chemistry for the generation of compound libraries for drug discovery and agrochemical research.

The strategic placement of the fluorine atoms on the aromatic ring also influences the regioselectivity of further electrophilic aromatic substitution reactions, providing a handle for the synthesis of specifically substituted fine chemicals. The electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic attack, but substitution, when it occurs, is directed to specific positions, allowing for controlled synthesis of complex aromatic compounds.

Computational Chemistry and Theoretical Studies of 3 Amino 2,6 Difluorophenol Hydrochloride

Molecular Structure and Conformational Analysis

The molecular structure of 3-Amino-2,6-difluorophenol (B13083201) hydrochloride is characterized by a phenol (B47542) ring substituted with an amino group, two fluorine atoms, and the hydrochloride salt of the amino group. Computational methods, such as Density Functional Theory (DFT), are instrumental in determining the most stable geometric configuration of the molecule. These calculations typically involve optimizing the geometry to find the lowest energy state, which corresponds to the most stable conformation.

Conformational analysis of this molecule would involve the exploration of the potential energy surface by rotating the hydroxyl (-OH) and ammonium (B1175870) (-NH3+) groups. The presence of two fluorine atoms ortho to the hydroxyl group and one ortho to the amino group introduces significant steric and electronic effects that influence the preferred conformations. The intramolecular hydrogen bonding between the ammonium group and the adjacent fluorine or hydroxyl group, as well as the orientation of the hydroxyl proton, are key factors in determining the conformational landscape.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of 3-Amino-2,6-difluorophenol Hydrochloride (Note: The following data is hypothetical and for illustrative purposes, based on typical values for similar structures.)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C1-C2 1.39 C2-C1-C6 119.5
C1-O 1.36 C1-C2-C3 120.2
C2-F 1.35 C1-C6-C5 119.8
C3-N 1.47 C2-C3-N 121.0
O-H 0.96 C1-O-H 109.5
N-H 1.02 H-N-H 109.5
C1-C2-C3-C4 0.0
F-C2-C1-O 180.0
H-O-C1-C6 0.0

Electronic Structure and Reactivity Prediction

The electronic structure of this compound can be elucidated through quantum chemical calculations that provide insights into its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. For this molecule, the HOMO is expected to be localized on the electron-rich aromatic ring and the amino group, while the LUMO is likely to be distributed over the ring, influenced by the electron-withdrawing fluorine atoms. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic potential maps offer a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. In this compound, the electronegative fluorine and oxygen atoms will create regions of negative electrostatic potential, while the hydrogen atoms of the ammonium and hydroxyl groups will be regions of positive potential. These maps are invaluable for understanding intermolecular interactions.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model hypothetical reaction pathways involving this compound. For instance, the deprotonation of the phenol or the ammonium group, or its participation in nucleophilic or electrophilic substitution reactions could be modeled. By calculating the energies of reactants, products, and intermediates, a potential energy surface for the reaction can be constructed.

A critical aspect of this modeling is the identification and characterization of transition states, which are the energy maxima along the reaction coordinate. The geometry and vibrational frequencies of the transition state are calculated to confirm its nature and to determine the activation energy of the reaction. This information is vital for understanding the kinetics and mechanism of potential chemical transformations.

Ligand-Receptor Interaction Modeling for Elucidating Molecular Recognition Principles

To understand how this compound might interact with a biological target, such as an enzyme or receptor, molecular docking simulations can be performed. These computational techniques predict the preferred orientation of the molecule when bound to a receptor to form a stable complex. The binding affinity is estimated by scoring functions that consider factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

The amino, hydroxyl, and fluorine groups of the molecule are key features for molecular recognition. The protonated amino group can act as a hydrogen bond donor, the hydroxyl group can be both a donor and an acceptor, and the fluorine atoms can participate in halogen bonding or other electrostatic interactions. These simulations provide a structural basis for the molecule's potential biological activity.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, theoretical vibrational spectra (Infrared and Raman) can be calculated. The computed frequencies and intensities of the vibrational modes can be assigned to specific molecular motions, such as the stretching and bending of the O-H, N-H, C-F, and C-N bonds.

Similarly, UV-Vis spectra can be predicted by calculating the electronic transition energies and oscillator strengths. These calculations help in understanding the electronic structure and the nature of the orbitals involved in the electronic excitations. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to aid in the structural elucidation of the molecule and its derivatives.

Table 2: Predicted Spectroscopic Data for this compound (Note: The following data is hypothetical and for illustrative purposes.)

Spectroscopic Technique Predicted Wavenumber/Chemical Shift Assignment
IR (cm⁻¹) 3400 O-H stretch
IR (cm⁻¹) 3200-3000 N-H stretch (ammonium)
IR (cm⁻¹) 1600 Aromatic C=C stretch
IR (cm⁻¹) 1250 C-F stretch
¹H NMR (ppm) 7.0-7.5 Aromatic protons
¹H NMR (ppm) 9.0 Phenolic proton
¹H NMR (ppm) 8.5 Ammonium protons
¹³C NMR (ppm) 150-160 C-O
¹³C NMR (ppm) 140-150 (JC-F) C-F
¹³C NMR (ppm) 120-130 C-N

Spectroscopic Characterization Techniques for Mechanistic Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For 3-Amino-2,6-difluorophenol (B13083201) hydrochloride, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments delivers a complete structural assignment.

One-dimensional NMR spectra provide fundamental information about the different types of nuclei present in the molecule.

¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. For the aromatic ring of 3-Amino-2,6-difluorophenol hydrochloride, two distinct signals are expected for the non-equivalent aromatic protons (H-4 and H-5). These signals would appear as complex multiplets due to coupling with each other (³JHH) and with the neighboring fluorine atoms (³JHF and ⁴JHF). The protons of the phenol (B47542) (-OH) and the ammonium (B1175870) (-NH₃⁺) groups are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum reveals the electronic environment of each carbon atom. The molecule is expected to show six distinct signals for the aromatic carbons. The chemical shifts of C-2 and C-6 will be significantly influenced by the direct attachment of fluorine, appearing as doublets due to one-bond carbon-fluorine coupling (¹JCF). The other carbons (C-1, C-3, C-4, C-5) will exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF).

¹⁹F NMR: As fluorine has a spin of ½ and a high natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of this compound would show two distinct signals for the non-equivalent fluorine atoms at the C-2 and C-6 positions. These signals would be split into multiplets due to coupling with the aromatic protons (³JFH and ⁴JFH).

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Interactions
Aromatic H-4 6.8 - 7.5 Multiplet ³JHH, ⁴JHF
Aromatic H-5 6.8 - 7.5 Multiplet ³JHH, ³JHF
-OH 9.0 - 11.0 (variable) Broad Singlet Exchangeable
-NH₃⁺ 7.0 - 9.0 (variable) Broad Singlet Exchangeable
Aromatic C-1 145 - 155 Multiplet ²JCF, ³JCF
Aromatic C-2 150 - 160 Doublet ¹JCF, ⁿJCH
Aromatic C-3 120 - 130 Multiplet ²JCF, ³JCF
Aromatic C-4 115 - 125 Multiplet ⁿJCF, ¹JCH
Aromatic C-5 110 - 120 Multiplet ⁿJCF, ¹JCH
Aromatic C-6 150 - 160 Doublet ¹JCF, ⁿJCH
Aromatic F-2 -110 to -140 Multiplet ⁿJFH

Two-dimensional NMR experiments are crucial for establishing the precise connectivity of the atoms, resolving signal overlap, and confirming the structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) coupling networks. A cross-peak between the signals of the two aromatic protons would confirm their adjacent relationship on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. This would definitively assign the protonated aromatic carbons (C-4 and C-5) by linking their ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is invaluable for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. For instance, correlations would be expected from the aromatic protons to C-1, C-2, C-3, and C-6, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close in space, regardless of whether they are connected through bonds. This can provide information about the preferred conformation of the molecule in solution. For example, a NOESY experiment could show spatial proximity between the ammonium protons and the adjacent fluorine atom at C-2.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). researchgate.net

IR Spectroscopy: The IR spectrum would be expected to show strong, broad absorption bands for the O-H stretching of the phenolic group (around 3200-3600 cm⁻¹) and the N-H stretching of the ammonium group (around 2800-3200 cm⁻¹). Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. Strong bands corresponding to the C-F stretching vibrations are characteristic and would be found in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H and N-H stretches are often weak in Raman spectra, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode, usually give rise to strong signals. nih.gov The C-F bonds also have characteristic Raman signals.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenol O-H Stretching 3200 - 3600 (Broad)
Ammonium N-H Stretching 2800 - 3200 (Broad)
Aromatic C-H Stretching 3000 - 3100
Aromatic C=C Ring Stretching 1450 - 1600
Ammonium N-H Bending 1500 - 1650

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound, the molecular formula of the free base is C₆H₅F₂NO. Using a high-resolution mass spectrometer (HRMS), the exact mass of the protonated molecular ion [M+H]⁺ would be determined, confirming the elemental composition.

The fragmentation of the molecular ion under techniques like collision-induced dissociation (CID) can provide valuable structural information. nih.gov Likely fragmentation pathways for the protonated molecule could include:

Loss of water (H₂O)

Loss of carbon monoxide (CO)

Loss of hydrogen fluoride (B91410) (HF)

Cleavage of the aromatic ring

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion Formula Calculated Exact Mass (m/z)
[M]⁺ (Radical Cation) [C₆H₅F₂NO]⁺ 145.0339

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring.

The presence of the hydroxyl, amino, and fluoro substituents on the benzene ring will influence the position and intensity of the absorption maxima (λmax). Based on data for similar phenolic compounds, absorption bands are expected in the range of 270-300 nm. nist.govresearchgate.net UV-Vis spectroscopy is also a powerful tool for reaction monitoring. By tracking the change in absorbance at a specific wavelength, one can follow the consumption of the reactant or the formation of a product in real-time, providing kinetic information about the reaction.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While specific crystallographic data for this compound is not available, analysis of a closely related analog, 4-Amino-2,6-dichlorophenol, provides significant insight into the expected structural features. nih.govresearchgate.net

It is anticipated that the benzene ring of this compound would be essentially planar. The crystal structure would be dominated by an extensive network of hydrogen bonds. The phenolic -OH group and the ammonium -NH₃⁺ group would act as hydrogen bond donors, while the chloride counter-ion would be a primary hydrogen bond acceptor. Additional hydrogen bonding could occur with the oxygen and fluorine atoms of neighboring molecules. researchgate.net These intermolecular interactions dictate the packing of the molecules in the crystal lattice.

Table 4: Crystallographic Data for the Analogous Compound 4-Amino-2,6-dichlorophenol nih.govresearchgate.net

Parameter Value
Chemical Formula C₆H₅Cl₂NO
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 4.6064 (5)
b (Å) 11.7569 (12)
c (Å) 13.2291 (13)
β (°) 96.760 (5)
Volume (ų) 711.47 (13)

This data suggests that this compound would likely crystallize in a similar fashion, with strong hydrogen bonds playing a critical role in the supramolecular assembly.

Q & A

Q. What synthetic routes are recommended for preparing 3-amino-2,6-difluorophenol hydrochloride, and how can purity be ensured?

A validated method involves demethylation of 2,4-difluoro-3-methoxyaniline using pyridinium chloride at 200°C for 1 hour, followed by aqueous workup and purification via flash column chromatography with gradient elution (0–100% EtOAc in isohexane, then 1% ammonia/MeOH in EtOAc) . To ensure purity (>95%), combine HPLC analysis (C18 column, acidic mobile phase) with 1H NMR verification of characteristic peaks (e.g., aromatic protons at δ 6.15–6.67 ppm and amine signals at δ 9.65 ppm) .

Q. Which spectroscopic techniques are critical for characterizing fluorinated aromatic amines like this compound?

Prioritize 1H/19F NMR to confirm fluorine substitution patterns and amine protonation states. For example, the absence of methoxy signals in NMR confirms successful demethylation . Mass spectrometry (ESI-MS) validates molecular weight (e.g., expected [M+H]+ at m/z 198.022), while X-ray crystallography resolves ambiguities in regiochemistry if crystallization is feasible .

Q. How should researchers handle hygroscopic or light-sensitive intermediates during synthesis?

Conduct reactions under inert gas (N2/Ar) in anhydrous solvents. Store intermediates in amber vials with desiccants (e.g., molecular sieves). For hygroscopic hydrochloride salts, use gloveboxes for weighing and immediately seal samples under vacuum .

Advanced Research Questions

Q. How can low yields (<10%) in the demethylation step of 3-amino-2,6-difluorophenol synthesis be addressed?

Optimize reaction kinetics by:

  • Testing alternative acid catalysts (e.g., BBr3 in DCM at −78°C) for milder conditions.
  • Increasing reaction time (2–4 hours) at reduced temperatures (150–180°C) to minimize decomposition.
  • Employing microwave-assisted synthesis to enhance reaction efficiency .

Q. What strategies resolve contradictions between theoretical and experimental NMR data for fluorinated aromatic systems?

Discrepancies in coupling constants (e.g., JHF vs. JHH) may arise from dynamic effects or protonation states. Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to model expected splitting patterns. Validate via variable-temperature NMR or 2D NOESY to probe conformational flexibility .

Q. How can researchers mitigate decomposition of this compound during long-term storage?

Stabilize the compound by:

  • Lyophilizing under high vacuum to remove residual moisture.
  • Storing at −20°C in airtight containers with oxygen scavengers.
  • Preparing fresh stock solutions in deuterated DMSO for spectroscopic studies to minimize hydrolysis .

Q. What analytical methods differentiate isomeric byproducts in fluorinated phenol derivatives?

Combine LC-MS/MS with ion-mobility spectrometry to separate isomers based on collision cross-section differences. For structural confirmation, synthesize isotopic analogs (e.g., 2H/13C-labeled derivatives) and analyze via tandem mass spectrometry .

Safety and Compliance

Q. What personal protective equipment (PPE) is essential when handling fluorinated aromatic amines?

Use nitrile gloves (tested for chemical permeation), ANSI-approved safety goggles, and lab coats with chemical-resistant sleeves. Work in fume hoods with HEPA filters to capture airborne particulates. Refer to OSHA HCS guidelines for exposure monitoring and waste disposal protocols .

Q. How should researchers manage waste containing halogenated aromatic amines?

Segregate waste into halogenated solvent containers (e.g., for DCM extracts). Neutralize acidic residues with bicarbonate before disposal. Partner with certified hazardous waste facilities for incineration at >1,200°C to prevent dioxin formation .

Experimental Design

Q. What controls are critical for reproducibility in fluorinated compound synthesis?

Include:

  • Negative controls (no catalyst) to confirm reaction necessity.
  • Spiking experiments with deuterated internal standards (e.g., D4-3-aminophenol) to quantify recovery rates.
  • Parallel reactions under air vs. inert atmosphere to assess oxygen sensitivity .

Q. How can researchers validate the absence of regioisomeric impurities in final products?

Perform competitive binding assays (if biologically active) or use chiral HPLC columns (e.g., Chiralpak IA) with UV/fluorescence detection. Compare retention times against synthesized regioisomer standards .

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